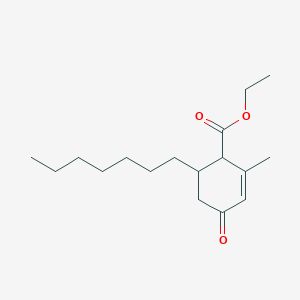

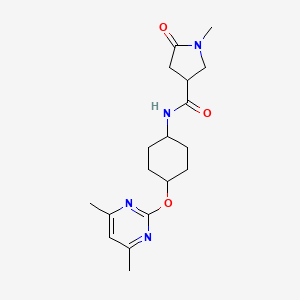

![molecular formula C17H19NO4S B2815233 Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-79-3](/img/structure/B2815233.png)

Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C17H19NO4S . It is also known by other names such as “methyl 3-[2-(2,2-dimethylpropanamido)phenoxy]thiophene-2-carboxylate” and "2-Thiophenecarboxylic acid, 3-[2-[(2,2-dimethyl-1-oxopropyl)amino]phenoxy]-, methyl ester" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C17H19NO4S/c1-17(2,3)16(20)18-11-5-7-12(8-6-11)22-13-9-10-23-14(13)15(19)21-4/h5-10H,1-4H3,(H,18,20)" . This indicates that the molecule contains 17 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 333.41 .Scientific Research Applications

Reactivity with Phenols and Aryl Halides

The study by Chandrasekhar et al. (1977) explores the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols and aryl halides, highlighting its potential in synthesizing N′-methylidene derivatives of 2-amino-N,N-dimethyl-isobutyramide and its applications in creating compounds with specific structural features. This research indicates the compound's versatility in organic synthesis, particularly in generating quinoide forms and aniline derivatives through complex reaction mechanisms Chandrasekhar, Heimgartner, & Schmid, 1977.

Allosteric Modifiers of Hemoglobin

Randad et al. (1991) discuss the synthesis and testing of compounds structurally related to Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate as allosteric effectors of hemoglobin. This research could be significant in developing therapeutic agents that modulate oxygen affinity, which is crucial in conditions like ischemia or stroke. The findings suggest potential biological applications of derivatives of this compound in clinical settings Randad, Mahran, Mehanna, & Abraham, 1991.

Antiproliferative Activity in Cancer Cells

Rayes et al. (2020) provide insights into the antiproliferative and apoptotic activities of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, indicating a possible application in cancer therapy. These compounds showed specific inhibitory actions on colon cancer cells, which could be traced back to their structural characteristics related to this compound. The research suggests a promising direction for the development of new chemotherapeutic agents Rayes, Aboelmagd, Gomaa, Fathalla, Ali, Pottoo, & Khan, 2020.

Synthesis and Biological Activity

Further studies like those by Sahu et al. (2015) on the synthesis of tetrasubstituted thiophenes via annulation strategies and by Prishchenko et al. (2008) on the synthesis of 2-pyridylethylphosphinates containing 2,6-di-tert-butyl-4-methylphenol fragments, underscore the compound's applicability in creating biologically active substances and complexones. These findings contribute to the broader understanding of the compound's utility in synthesizing new materials with potential applications in medicine and material science Sahu, Gupta, Singh, Yadav, Panwar, Kumar, Ram, Kumar, & Pratap, 2015; Prishchenko, Livantsov, Novikova, Livantsova, & Milyaeva, 2008.

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate are MDH1 and MDH2 . These are key enzymes involved in the citric acid cycle, playing a crucial role in cellular energy production.

Mode of Action

This compound acts as a competitive inhibitor of MDH1 and MDH2 . This means that the compound binds to the active sites of these enzymes, preventing them from catalyzing their normal reactions.

properties

IUPAC Name |

methyl 3-[2-(2,2-dimethylpropanoylamino)phenoxy]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-17(2,3)16(20)18-11-7-5-6-8-12(11)22-13-9-10-23-14(13)15(19)21-4/h5-10H,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIBXCDUQXXERR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

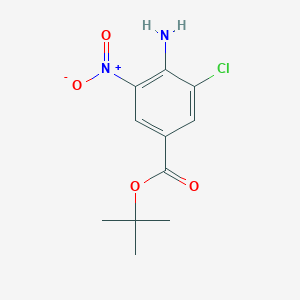

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2815150.png)

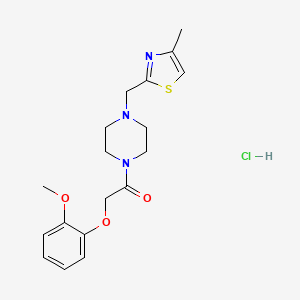

![N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2815152.png)

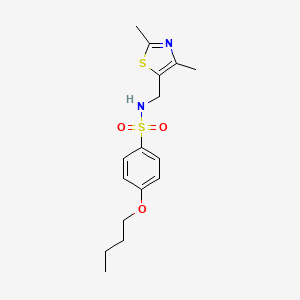

![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2815155.png)

![4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2815157.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2815159.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2815165.png)